

In-Depth Technical Guide to the Solubility of Cobalt(II) Chromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cobalt(2+);dioxido(dioxo)chromium

Cat. No.: B089288

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cobalt(II) chromate (CoCrO_4). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility in various solvent systems and outlines detailed experimental protocols for determining such values empirically.

Executive Summary

Cobalt(II) chromate is an inorganic compound that typically appears as a brown or yellowish-brown powder^[1]. The pure form, CoCrO_4 , consists of gray-black crystals^[1]. While it finds applications in ceramics, pigments, and as a catalyst, its solubility properties are not extensively documented in standard chemical literature. This guide synthesizes available information and provides methodologies for its empirical determination.

Solubility Profile of Cobalt(II) Chromate

The solubility of cobalt(II) chromate is highly dependent on the nature of the solvent. It is generally classified as insoluble in water but demonstrates solubility in various acidic and basic solutions, likely through chemical reaction and complex formation.

Data Presentation

The following table summarizes the known qualitative solubility of cobalt(II) chromate. Quantitative values like the solubility product constant (K_{sp}) are not readily available in

reviewed literature.

Solvent System	Chemical Formula	Solubility	Remarks & Probable Mechanism
Aqueous Solvents			
Water	H_2O	Insoluble	Cobalt(II) chromate does not readily dissolve in neutral water[1].
Acidic Solvents			
Mineral Acids	e.g., HCl , H_2SO_4	Soluble	Dissolution occurs via a chemical reaction. In acidic conditions, the chromate ion (CrO_4^{2-}) is converted to the dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$) or chromic acid (H_2CrO_4), shifting the equilibrium to favor dissolution[1][2].
Chromium Trioxide Soln.	CrO_3 in H_2O	Soluble	The presence of excess chromate-related species in an acidic environment facilitates the dissolution process[1].
Basic/Complexing Solvents			
Alkali Solutions	e.g., NaOH	Soluble	While many cobalt salts precipitate as cobalt(II) hydroxide in strong bases, cobalt(II) chromate is reported to be soluble in alkali[3][4]. This

Ammonium Hydroxide	NH_4OH	Soluble	may be due to the formation of soluble hydroxo-complexes or other complex species.
Organic Solvents			Dissolution is likely due to the formation of soluble hexaamminecobalt(II) or other ammine complexes, a common characteristic of cobalt(II) salts[3][4].
General Organic Solvents	e.g., Alcohols, Ethers	Generally Insoluble	Specific data for cobalt(II) chromate is unavailable, but inorganic salts of this nature typically exhibit poor solubility in non-polar organic solvents. The solubility of other cobalt salts varies depending on the solvent and counter-ion[5][6].

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for cobalt(II) chromate, standardized experimental protocols are necessary. The following sections detail the methodologies for determining the solubility product constant (K_{sp}) in water and for quantifying solubility in reactive solvents.

Protocol for Determining K_{sp} in Water (Sparingly Soluble)

This method is based on preparing a saturated solution and measuring the equilibrium concentration of the dissolved ions.

3.1.1 Materials and Equipment

- Cobalt(II) chromate (CoCrO_4) powder
- Deionized water
- Constant temperature water bath or incubator
- Magnetic stirrer and stir bars
- $0.22 \mu\text{m}$ syringe filters and syringes
- Volumetric flasks and pipettes
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
- pH meter

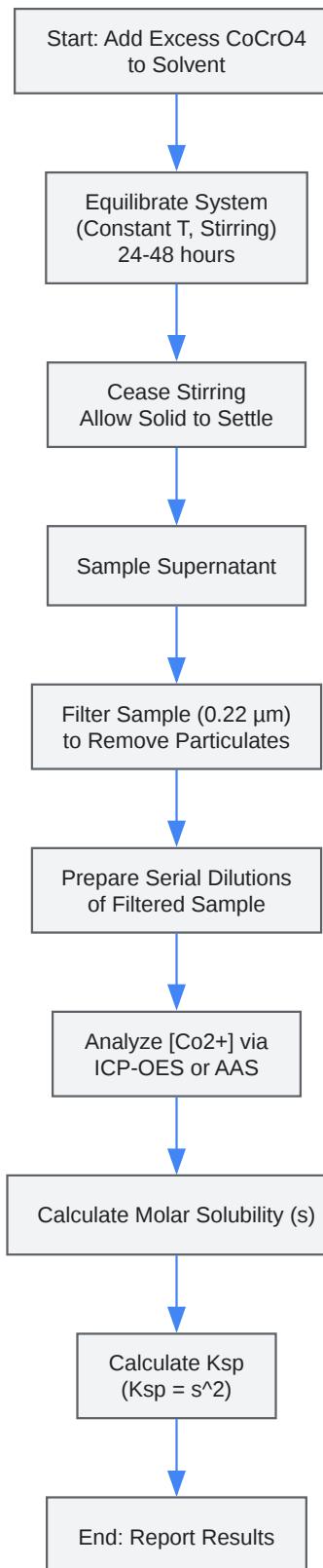
3.1.2 Procedure

- Preparation of Saturated Solution: Add an excess amount of cobalt(II) chromate powder to a known volume of deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the flask in a constant temperature bath (e.g., 25°C) and stir vigorously using a magnetic stirrer. Allow the solution to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration: Once equilibrated, cease stirring and allow the solid to settle. Carefully draw a sample of the supernatant using a syringe. Immediately attach a $0.22 \mu\text{m}$ syringe filter and dispense the clear, filtered solution into a clean volumetric flask. This step is critical to remove any suspended solid particles.

- Dilution: Accurately dilute the filtered saturated solution to a concentration suitable for the analytical instrument's working range.
- Quantification: Analyze the concentration of dissolved cobalt(II) ions in the diluted sample using a calibrated ICP-OES or AAS instrument.
- Calculation of K_{sp} :
 - The dissolution equilibrium is: $\text{CoCrO}_4(\text{s}) \rightleftharpoons \text{Co}^{2+}(\text{aq}) + \text{CrO}_4^{2-}(\text{aq})$
 - The molar solubility, s , is equal to the measured molar concentration of Co^{2+} .
 - Since the stoichiometry is 1:1, $[\text{CrO}_4^{2-}] = s$.
 - The solubility product is calculated as: $K_{sp} = [\text{Co}^{2+}][\text{CrO}_4^{2-}] = (s)(s) = s^2$.

Protocol for Solubility in Acidic or Basic Solutions

In reactive solvents, "solubility" refers to the total amount of the compound that can be brought into solution, which may involve conversion to other species.


3.2.1 Procedure

- Solvent Preparation: Prepare the acidic or basic solvent of the desired concentration (e.g., 1 M HCl, 2 M NaOH).
- Saturation: Add cobalt(II) chromate powder in small, weighed increments to a known volume of the solvent under constant stirring at a controlled temperature.
- Endpoint Determination: Continue adding the powder until a persistent solid precipitate remains, indicating that the solution is saturated with respect to the dissolved complex or salt.
- Equilibration and Filtration: Allow the solution to equilibrate for several hours, then filter as described in section 3.1.2.
- Quantification: Analyze the total cobalt concentration in the filtered solution via ICP-OES or AAS.

- Data Reporting: Report the solubility as grams of CoCrO_4 per 100 mL of solvent or moles of CoCrO_4 per liter of solvent at the specified temperature. It is crucial to also report the identity of the solvent and its concentration.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the empirical determination of the solubility of a sparingly soluble salt like cobalt(II) chromate.

[Click to download full resolution via product page](#)

Caption: Workflow for K_{sp} determination of Cobalt(II) Chromate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 13455-25-9, COBALT(II) CHROMATE | lookchem [lookchem.com]
- 2. knockhardy.org.uk [knockhardy.org.uk]
- 3. COBALT(II) CHROMATE CAS#: 13455-25-9 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Solubility of d -element salts in organic and aqueous–organic solvents: II. Effect of halocomplex formation on solubility of cobalt bromide and chloride and nickel chloride - Gorbunov - Russian Journal of General Chemistry [journals.rcsi.science]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Solubility of Cobalt(II) Chromate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089288#solubility-of-cobalt-ii-chromate-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com